Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1027911-78-9
VCID: VC2039088
InChI: InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

CAS No.: 1027911-78-9

Cat. No.: VC2039088

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate - 1027911-78-9

Specification

CAS No. 1027911-78-9
Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
IUPAC Name tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Standard InChI Key SMHVKEMURDOLEZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Canonical SMILES CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Introduction

Physical and Chemical Properties

Basic Information and Identifiers

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is characterized by several unique identifiers that facilitate its recognition in chemical databases and literature.

ParameterValue
CAS Number1027911-78-9
Molecular FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.38 g/mol
MDL NumberMFCD17214276
IUPAC Nametert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
InChIKeySMHVKEMURDOLEZ-UHFFFAOYSA-N

The compound consists of a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen atom and a 2-cyano-4-methylphenyl substituent at the other nitrogen atom . This specific structural arrangement contributes to its chemical behavior and reactivity patterns that are valuable in synthetic organic chemistry.

Structural Characteristics

The molecular structure of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate features several key functional groups that define its chemical properties:

  • A piperazine heterocycle - a six-membered ring containing two nitrogen atoms in positions 1 and 4

  • A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen of the piperazine ring

  • A 2-cyano-4-methylphenyl group attached to the other nitrogen of the piperazine ring

  • A cyano (nitrile) functional group at the ortho position of the phenyl ring

  • A methyl group at the para position of the phenyl ring

The SMILES notation for this compound is Cc1ccc(N2CCN(CC2)C(=O)OC(C)(C)C)c(c1)C#N, which provides a linear representation of its molecular structure .

Physical Properties

The physical properties of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate, many of which have been computationally predicted, are crucial for understanding its behavior in various chemical environments and applications.

PropertyValueNote
Boiling Point466.2±45.0 °CPredicted
Density1.15±0.1 g/cm³Predicted
Recommended Storage TemperatureRoom temperatureExperimental
pKa1.92±0.10Predicted
Physical StateSolidExperimental

These properties indicate that the compound is thermally stable with a high boiling point, which is advantageous for various laboratory procedures and industrial applications .

Synthesis Methods

Synthesis of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate typically involves a multi-step approach beginning with the preparation of N-tert-butoxycarbonylpiperazine and subsequent reaction with appropriate cyanomethylphenyl derivatives.

Synthetic Approaches

The synthesis generally follows these key reactions:

  • Preparation of N-tert-butoxycarbonylpiperazine (Boc-piperazine) intermediate

  • Coupling of Boc-piperazine with 2-cyano-4-methylphenyl moiety

  • Purification of the final product

One established synthetic route involves the reaction of N-tert-butoxycarbonylpiperazine with 2-fluorobenzonitrile derivatives in the presence of a base, followed by methylation at the para position .

Research Applications

Synthetic Applications

As a functionalized building block, tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate offers several advantages in organic synthesis:

  • The Boc-protected nitrogen provides a selective reaction site that can be deprotected under acidic conditions

  • The cyano group serves as a versatile handle for further transformations

  • The methyl group on the phenyl ring can participate in further functionalization reactions

Similar piperazine derivatives have been utilized in the synthesis of novel 1,2,3-triazolo piperazine carboxylate derivatives through click chemistry reactions. These derivatives have shown promising activity against G-protein coupled target receptors involved in type-2 diabetes mellitus regulation .

Structural FeaturePotential Functional Significance
Piperazine coreProvides favorable pharmacokinetic properties and serves as a scaffold for multiple substitutions
Cyano groupCan act as a hydrogen bond acceptor and modify electron distribution
tert-Butyloxycarbonyl groupServes as a protecting group that can be selectively removed
Methylphenyl moietyContributes to lipophilicity and potential binding interactions

The presence of the cyano group is particularly significant as it can increase binding affinity to biological targets through hydrogen bonding or dipole interactions.

ClassificationDetails
GHS SymbolGHS07 (Warning)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

These hazard classifications indicate that appropriate safety measures should be implemented when working with this compound .

SupplierProduct NumberQuantityPrice (USD)Purity
TRCB81154310mg$45Not specified
TRCB811543100mg$110Not specified
Apollo ScientificOR900048250mg$16896%
Apollo ScientificOR9000481g$41696%
AK ScientificZ6557250mg$184Not specified

This information indicates that the compound is available at research scale quantities with prices reflecting its specialized nature and synthetic complexity .

Supplier Contact Information

Several manufacturers provide this compound with contact information available for procurement:

SupplierContact MethodDetails
Pure Chemistry Scientific Inc.Telephone001-857-928-2050 or 1-888-588-9418
Pure Chemistry Scientific Inc.Emailsales@chemreagents.com
9ding chemical (Shanghai) LimitedTelephone4009209199
ShangHai AmK Pharmaceutical Technology Co., Ltd.Telephone18019252918
Amadis Chemical Company LimitedTelephone571-89925085
Changzhou Kechem Bio-Scientific Co., LTD.Telephone0519-68985668 13685222090

These suppliers typically provide research-grade material suitable for laboratory investigations and small-scale synthesis applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator